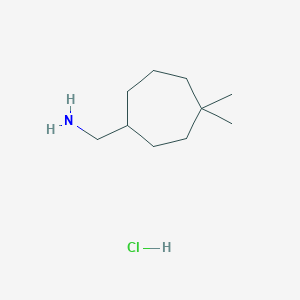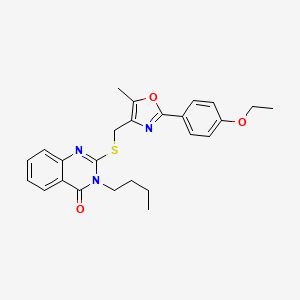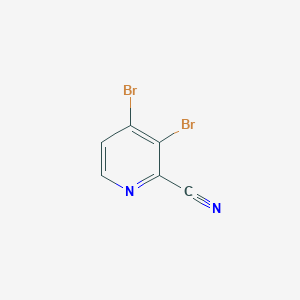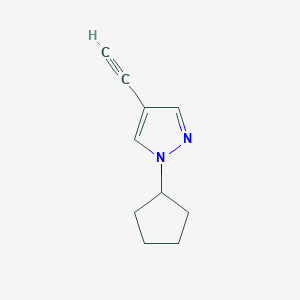
(4,4-Dimethylcycloheptyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4,4-Dimethylcycloheptyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2248417-90-3 . It has a molecular weight of 191.74 and is typically found in powder form . It is not intended for human or veterinary use but is used for research.
Molecular Structure Analysis
The IUPAC name for this compound is “(4,4-dimethylcycloheptyl)methanamine hydrochloride” and its Inchi Code is 1S/C10H21N.ClH/c1-10(2)6-3-4-9(8-11)5-7-10;/h9H,3-8,11H2,1-2H3;1H . This indicates the presence of a cycloheptyl ring with two methyl groups attached at the 4th carbon atom, and a methanamine group also attached to the ring.Physical And Chemical Properties Analysis
“(4,4-Dimethylcycloheptyl)methanamine;hydrochloride” is a powder at room temperature . It has a molecular weight of 191.74 .Wissenschaftliche Forschungsanwendungen
Applications in Environmental Science
Solvent Effects in Aquatic Toxicology
Understanding the impact of solvents, including those structurally related to cycloheptyl derivatives, is crucial in aquatic toxicology. Hutchinson et al. (2006) discuss the acute and chronic effects of carrier solvents in aquatic organisms, highlighting the need for careful consideration of solvent use in toxicity testing to avoid impacting aquatic life adversely (Hutchinson, Shillabeer, Winter, & Pickford, 2006).
Applications in Pharmacology
Pharmacological Properties and Therapeutic Use
Reviewing the pharmacological properties and therapeutic uses of compounds can provide insights into how structurally related compounds might be utilized. Dunn and Peters (1995) provide a comprehensive review of metformin, illustrating the importance of understanding a compound's effects on health (Dunn & Peters, 1995).
Applications in Chemistry
Synthesis and Catalysis
The synthesis and applications of chemical compounds, including those related to cycloheptyl derivatives, play a significant role in materials science and chemistry. Petzold-Welcke et al. (2014) discuss the chemical modification of xylan, showcasing methodologies that could be relevant for modifying or synthesizing compounds like "(4,4-Dimethylcycloheptyl)methanamine;hydrochloride" (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental Monitoring and Safety
Monitoring of Environmental Pollutants
The detection and monitoring of environmental pollutants are critical for assessing the impact of chemical compounds on ecosystems. Sousa et al. (2018) review the environmental monitoring of water organic pollutants, which is relevant for understanding the environmental presence and impact of a wide range of chemical compounds, including potentially those similar to "(4,4-Dimethylcycloheptyl)methanamine;hydrochloride" (Sousa, Ribeiro, Barbosa, Pereira, & Silva, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Eigenschaften
IUPAC Name |
(4,4-dimethylcycloheptyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2)6-3-4-9(8-11)5-7-10;/h9H,3-8,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPULDHXLVSTZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(CC1)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Dimethylcycloheptyl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)

![N-(2,6-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2812734.png)
![2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2812736.png)
![8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2812737.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2812739.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B2812741.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate](/img/structure/B2812743.png)
![N-(2,4-difluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2812744.png)

